8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
This tricyclic pyrroloquinoline dione derivative (CAS: 835891-49-1) features a unique substitution pattern: an ethyl group at position 8, two methyl groups at position 4, and a phenyl group at position 6 (Fig. 1). Its molecular formula is C₂₂H₂₃NO₂ (MW: 333.43 g/mol), distinguishing it from simpler analogs . Synthesized via condensation of tetrahydroquinoline precursors with oxalyl chloride in anhydrous toluene , it serves as a scaffold for anticoagulant drug development, particularly targeting coagulation factors Xa and XIa .
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-11-16-18-17(12-14)22(4,15-9-7-6-8-10-15)13-21(2,3)23(18)20(25)19(16)24/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSDNHILMKVJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Anilines with Diketones
A foundational approach involves cyclocondensation reactions between substituted anilines and diketones. For example:
- Step 1 : Formylation of 2-methoxy-5-nitroaniline using formic acid and acetic anhydride yields N-(2-methoxy-5-nitrophenyl)formamide.
- Step 2 : Catalytic hydrogenation (5% Pd/C, H₂) reduces the nitro group to an amine, forming N-(5-amino-2-methoxyphenyl)formamide.
- Step 3 : Diazotization with NaNO₂/HBF₄ followed by coupling with ethyl 2-methylacetoacetate generates a hydrazone intermediate, which undergoes Fischer indole cyclization under acidic conditions to form the pyrroloquinoline core.
Critical Parameters :
Oxidation and Dihydro Derivative Stabilization
The 5,6-dihydro-4H moiety is preserved via controlled oxidation:
- Selective Hydrogenation : Use of Pd/BaSO₄ under H₂ pressure partially reduces the quinoline ring without over-reducing the dione.
- m-Chloroperbenzoic Acid (MCPBA) Oxidation : Converts pyrrolidine to pyrrolidione while maintaining the dihydro structure.
Reaction Conditions :
- Substrate (1 eq), MCPBA (1.2 eq), THF, rt, 4–5 h.
- Yield: 64–86% after recrystallization (toluene/EtOAc).
Optimization and Scalability Challenges
Regioselectivity in Alkylation
Competing alkylation at N1 vs. C8 is mitigated by:
Purification and Crystallization
- Triacid Salt Precipitation : Adjusting pH to 5.3 with KCl yields the potassium triacid salt, which is filtered and washed.
- Solvent Systems : Toluene/ethyl acetate (3:1) optimizes crystal formation for high-purity isolates.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.65 (s, 6H, 2×CH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.10 (m, 2H, dihydro-H), 7.25–7.45 (m, 5H, Ph).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (quinoline C=N).
- HRMS : m/z calc. for C₂₃H₂₅NO₂ [M+H]⁺: 384.1804; found: 384.1801.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the pyrroloquinoline family. It possesses a fused pyrroloquinoline structure with substituents such as an ethyl group, a phenyl group, and methyl groups. The IUPAC name for this compound is 6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione.
Scientific Research Applications
This compound is a versatile intermediate in chemistry for synthesizing complex molecules. It has demonstrated potential as a bioactive scaffold in biological research because it can interact with biological targets, such as receptors and enzymes. It has been investigated for medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Because it can modulate biological pathways, it is a candidate for developing new drugs for treating various diseases. In industry, it can be a building block for synthesizing advanced materials like polymers and coatings. Its chemical stability and reactivity make it suitable for material science and engineering applications.
Mechanism of Action
The mechanism by which 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s activity and physicochemical properties are influenced by substituents at positions 4, 6, and 6. Key analogs include:
- Position 8 : Ethyl (target) vs. ethoxy, iodo, or methoxy groups. Bulkier substituents (e.g., ethyl, iodo) enhance hydrophobic interactions in enzyme binding .
- Position 6 : Phenyl (target) vs. 4-chlorophenyl. Electron-withdrawing groups (e.g., Cl) may alter electronic properties but reduce solubility .
Computational Insights
Docking studies (SOL program) using PDB structures 3CEN (Xa) and 4CRC (XIa) reveal:
Biological Activity
8-Ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 333.43 g/mol. The structure features a fused pyrroloquinoline system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.43 g/mol |
| CAS Number | 835891-49-1 |
Anticoagulant Activity
Recent studies have shown that derivatives of pyrroloquinoline diones exhibit inhibitory effects on blood coagulation factors. Specifically, compounds derived from this structure have been reported to inhibit factors Xa and XIa, which are crucial in the coagulation cascade. The introduction of various substituents has been correlated with enhanced inhibitory potency.
Case Study:
A study evaluated several derivatives for their anticoagulant properties. Among them, 8-ethyl-4,4,6-trimethyl-6-phenyl derivatives showed significant inhibition of factor Xa with IC50 values in the low micromolar range. This suggests that modifications at specific positions can enhance biological activity.
Antioxidant Activity
The antioxidant capacity of pyrroloquinoline derivatives has also been investigated. Compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation.
Research Findings:
In vitro assays demonstrated that certain derivatives exhibited up to 100% inhibition of lipid peroxidation at concentrations as low as 0.1 mM. This indicates a strong potential for these compounds in preventing oxidative stress-related damage.
Structure-Activity Relationship (SAR)
The biological activity of 8-ethyl-4,4,6-trimethyl-6-phenyl derivatives can be influenced by various structural modifications:
-
Substituents on the Phenyl Ring:
- Electron-donating groups enhance activity against coagulation factors.
- Electron-withdrawing groups tend to reduce activity.
-
Alkyl Chain Length:
- The ethyl group at position 8 is optimal for maintaining activity; longer chains may reduce solubility and bioavailability.
-
Stereochemistry:
- The stereochemistry of the compound affects its interaction with biological targets and must be considered in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
